5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromo and chloro phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving steps such as recrystallization and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the bromo and chloro substituents.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-ol
- 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-thiol
- 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-methanol
Uniqueness
5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both bromo and chloro groups. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGWPLTTUELAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.